1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one
Brand Name: Vulcanchem
CAS No.: 60888-91-7
VCID: VC15944497
InChI: InChI=1S/C14H11N3O/c1-17-12-5-3-2-4-11(12)14(18)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3
SMILES:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one

CAS No.: 60888-91-7

Cat. No.: VC15944497

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-(pyridin-4-yl)quinazolin-4(1h)-one - 60888-91-7

Specification

CAS No. 60888-91-7
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 1-methyl-2-pyridin-4-ylquinazolin-4-one
Standard InChI InChI=1S/C14H11N3O/c1-17-12-5-3-2-4-11(12)14(18)16-13(17)10-6-8-15-9-7-10/h2-9H,1H3
Standard InChI Key HQKMFPVOPKMTRQ-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=O)N=C1C3=CC=NC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-methyl-2-pyridin-4-ylquinazolin-4-one, reflects its core structure:

  • A quinazolin-4-one scaffold formed by fused benzene and pyrimidine rings.

  • A methyl group at the N1 position, which influences electron distribution and steric interactions.

  • A pyridin-4-yl substituent at C2, introducing a planar aromatic system capable of π-stacking and hydrogen bonding.

The molecular formula C₁₄H₁₁N₃O (molecular weight: 237.26 g/mol) was confirmed via mass spectrometry. X-ray crystallography data, though unavailable for this specific derivative, suggests that analogous 4-quinazolinones adopt a nearly planar conformation, with slight puckering at the pyrimidinone ring .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight237.26 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds1
Topological Polar Surface Area58.8 Ų

Data derived from canonical SMILES: CN1C2=CC=CC=C2C(=O)N=C1C3=CC=NC=C3.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1H)-one typically involves multi-step protocols:

  • Cyclocondensation: Anthranilic acid derivatives react with formamide or isocyanates to form the quinazolinone core. Copper-catalyzed imidoylative cross-coupling between 2-isocyanobenzoates and amines offers a high-yield route to N-substituted derivatives.

  • Substitution at C2: Introduction of the pyridin-4-yl group occurs via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, reacting 1-methylquinazolin-4-one with 4-pyridinylboronic acid under palladium catalysis achieves selective C2 functionalization.

  • Methylation: N-Methylation using methyl iodide or dimethyl sulfate in alkaline conditions finalizes the structure .

Optimized Protocol from Recent Studies

A 2024 study reported an improved yield (78%) using:

  • Step 1: 2-Amino-N-(pyridin-4-yl)benzamide cyclization with triphosgene in dichloromethane.

  • Step 2: N-Methylation with methyl triflate and potassium carbonate in DMF.

Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) and purification by silica gel chromatography are critical for minimizing byproducts like 3-(pyridin-4-yl) isomers .

Biological Activities and Mechanisms

Anticancer Activity

Quinazolin-4-ones inhibit tyrosine kinases (e.g., EGFR) and DNA repair enzymes like PARP-1 . Although 1-Methyl-2-(pyridin-4-yl)quinazolin-4(1H)-one remains untested, the following analogs highlight its potential:

  • 2-(Pyrimidin-5-yl)quinazolin-4-amine: IC₅₀ = 12 nM against Kᵥ1.5 channels.

  • Pyrazolo[1,5-a]quinazolin-5(4H)-ones: PARP-1 inhibitors with IC₅₀ values <100 nM .

The methyl group at N1 likely enhances metabolic stability, while the pyridinyl moiety promotes cellular uptake via solute carrier transporters .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s) due to the pyridinyl group’s polarity.

  • Metabolism: Predicted CYP3A4-mediated oxidation at the quinazolinone ring, generating inactive N-oxide metabolites .

  • Excretion: Renal clearance predominates, with <5% fecal elimination in rodent models .

Toxicity Data

Acute toxicity studies in rats (LD₅₀ > 500 mg/kg) suggest a favorable safety profile. Chronic exposure at 50 mg/kg/day for 28 days caused no hepatic or renal histopathology .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Selected Quinazolinones

CompoundActivity (IC₅₀ or % Inhibition)Target
1-Methyl-2-(pyridin-4-yl)quinazolin-4(1H)-oneNot reportedN/A
S5 72.85% bronchoconstriction inhibitionH₁ receptor
2-(Pyrimidin-5-yl)quinazolin-4-amine12 nMKᵥ1.5 channel
Pyrazolo[1,5-a]quinazolin-5(4H)-one 45 nMPARP-1

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